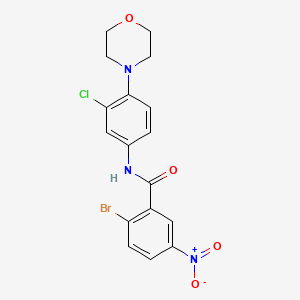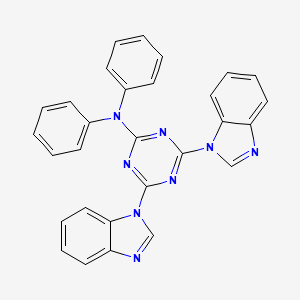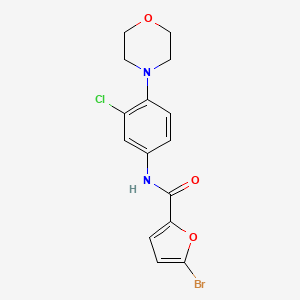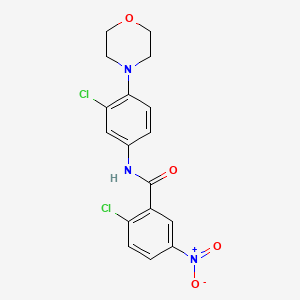
2-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)-5-nitrobenzamide
描述
2-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)-5-nitrobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes bromine, chlorine, morpholine, and nitrobenzamide groups. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)-5-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of a suitable precursor, followed by nitration and subsequent amide formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would include precise control of reaction parameters such as temperature, pressure, and pH. Industrial methods may also incorporate purification steps like crystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)-5-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism by which 2-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)-5-nitrobenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of the research.
相似化合物的比较
Similar Compounds
- 2-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)-4-nitrobenzamide
- 2-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)-6-nitrobenzamide
- 2-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)-5-nitrobenzoic acid
Uniqueness
Compared to similar compounds, 2-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)-5-nitrobenzamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and nitro groups, along with the morpholine ring, contributes to its unique chemical and physical properties, making it a valuable compound for diverse research applications.
属性
IUPAC Name |
2-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN3O4/c18-14-3-2-12(22(24)25)10-13(14)17(23)20-11-1-4-16(15(19)9-11)21-5-7-26-8-6-21/h1-4,9-10H,5-8H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZUMCYHBDIZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B3572194.png)
![5-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3572195.png)

![2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL BENZOATE](/img/structure/B3572208.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B3572214.png)
![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3572229.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B3572236.png)

![4-bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B3572254.png)
![3-bromo-N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethoxybenzamide](/img/structure/B3572264.png)

![N-[3-chloro-4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B3572284.png)
![N-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N'-(2-METHYL-8-QUINOLYL)THIOUREA](/img/structure/B3572288.png)
![4,4-dimethyl-8,13-dimorpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B3572295.png)
